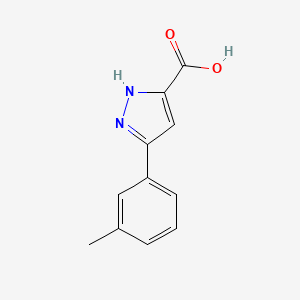

5-(3-甲基苯基)-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

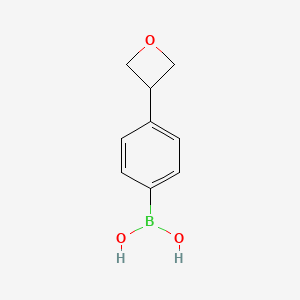

The compound "5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of various reagents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, was achieved by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, other pyrazole derivatives are synthesized through regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a pyrazole derivative was determined to crystallize in the trigonal space group with specific bond angles and stabilized by intermolecular hydrogen bonds . Another study reported the crystal structure of a pyrazole derivative in the monoclinic system, with the space group P21/n . These studies highlight the importance of molecular geometry and intermolecular interactions in the stability of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of the corresponding carboxamide and an imidazo[4,5-b]pyridine derivative . Another study demonstrated the functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by their spectroscopic data, thermal stability, and nonlinear optical properties. For example, a pyrazole derivative exhibited thermal stability up to 190°C and was characterized by NMR, mass spectra, FT-IR, and UV-Visible spectroscopy . The nonlinear optical activity of these compounds is attributed to the small energy gap between the frontier molecular orbitals . Additionally, the antibacterial activities of some pyrazole derivatives have been evaluated, with certain compounds showing good antibacterial properties .

科学研究应用

结构和光谱分析

结构、光谱和理论研究:该化合物5-(3-甲基苯基)-1H-吡唑-3-羧酸的结构、光谱和电子性质已得到详细研究。研究重点介绍了NMR、FT-IR光谱和单晶X射线衍射等实验技术对该化合物表征的重要性。包括密度泛函理论(DFT)在内的理论研究提供了对其分子几何和电子跃迁的见解(Viveka等人,2016)。

合成和反应

合成和抗菌筛选:该化合物的衍生物已合成并对其抗菌特性进行了筛选,表明其潜在的生物医学应用(Maqbool等人,2014)。

功能化反应:已经探索了1H-吡唑-3-羧酸衍生物的功能化,阐明了化学多功能性和创造各种功能材料的潜力(Yıldırım & Kandemirli,2006)。

染料合成中的应用

杂环染料:研究重点是利用5-(3-甲基苯基)-1H-吡唑-3-羧酸合成杂环染料,强调了其在着色剂化学和材料科学中的作用(Tao等人,2019)。

催化和化学反应

Pd催化的交叉偶联反应:该化合物已被用作交叉偶联反应中的前体,说明了其在促进复杂化学合成中的潜力(Arbačiauskienė等人,2011)。

配位化学

配位配合物的合成:使用5-(3-甲基苯基)-1H-吡唑-3-羧酸的衍生物合成新型配位配合物突出了其在配位化学领域的重要性以及在催化和材料科学中的潜在应用(Radi等人,2015)。

作用机制

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Mode of Action

It is known that pyrazole compounds can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations .

Biochemical Pathways

Pyrazole derivatives have been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Result of Action

Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities .

Action Environment

The reaction conditions, such as the presence of a nucleophile in a solvent, can influence the mechanism of action of pyrazole compounds .

安全和危害

The safety and hazards associated with a compound like “5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid” would depend on various factors, including its specific chemical structure and the conditions under which it is used. Safety data sheets (SDS) provide information on the potential hazards of a chemical compound and advice on safety precautions .

属性

IUPAC Name |

3-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPNMVJXLTXQPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2522147.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2522149.png)

![N-1,3-benzodioxol-5-yl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2522155.png)

![3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522156.png)

![N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2522159.png)

![2-(4-fluorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2522163.png)

![3-[(2,6-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2522164.png)

![N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide](/img/structure/B2522165.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2522166.png)